

Application of Borabenzene Complexes in Organoboron Polymer Synthesis: A Detailed Guide

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Compound of Interest

Compound Name: *Borabenzene*

Cat. No.: *B14677093*

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This document provides a comprehensive overview of the application of **borabenzene** complexes, specifically 9-borafluorene derivatives, in the synthesis of organoboron polymers. It includes detailed application notes, experimental protocols, and quantitative data to facilitate the adoption and exploration of these novel materials in various research and development settings.

Application Notes

Organoboron polymers are a class of materials that incorporate boron atoms into their polymeric backbone, offering unique electronic, optical, and sensory properties. The inclusion of the electron-deficient boron center can significantly influence the polymer's LUMO level, leading to applications in organic electronics, chemical sensing, and catalysis. **Borabenzene** complexes, as structural analogs of benzene, provide a versatile platform for the design and synthesis of novel conjugated and main-chain boron-containing polymers.

One of the most promising approaches for synthesizing polymers from **borabenzene** derivatives is through the ring-opening polymerization (ROP) of strained cyclic monomers. A key example is the oligomerization of 9-H-9-borafluorene, a dibenzoborole, which can be generated in situ. This process leads to the formation of main-chain boron-containing oligophenylenes. The reaction proceeds through the formation of dimers and higher-order

oligomers, with the potential to control the product distribution through careful selection of reaction conditions.^{[1][2]}

Another synthetic strategy involves the Yamamoto coupling of substituted 9-borafluorenes to produce poly(9-borafluorene) (P9BF) homopolymers.^[3] This method allows for the creation of fully conjugated polymers where the boron atom is an integral part of the delocalized π -system. These polymers exhibit interesting photophysical properties, such as "turn-on" fluorescence sensing capabilities for analytes like ammonia vapor.^[3]

The unique Lewis acidic nature of the boron center in these polymers also opens up possibilities for post-polymerization modification and the development of stimuli-responsive materials.

Experimental Protocols

Protocol 1: Ring-Opening Oligomerization of 9-H-9-Borafluorene

This protocol describes the in situ generation of 9-H-9-borafluorene and its subsequent ring-opening oligomerization to form main-chain boron-containing oligophenylenes.^{[1][2]}

Materials:

- 9-Bromo-9-borafluorene
- Triethylsilane (Et_3SiH)
- Hexane (anhydrous)
- Toluene (anhydrous)
- Pyridine (anhydrous)
- Schlenk flask and standard Schlenk line equipment
- NMR tubes

Procedure:

- In situ generation of 9-H-9-borafluorene:
 - In a glovebox, add 9-bromo-9-borafluorene to a Schlenk flask.
 - Dissolve the 9-bromo-9-borafluorene in anhydrous hexane or benzene.
 - Add an equimolar amount of triethylsilane to the solution at room temperature.
 - The reaction progress can be monitored by NMR spectroscopy, which will show the formation of 9-H-9-borafluorene dimers.^[1]
- Oligomerization:
 - For Pentamer Formation:
 - Store the hexane solution of the in situ generated 9-H-9-borafluorene at room temperature for 1-2 weeks. Crystalline product of the ring-opened pentamer will start to form.^{[1][2]}
 - For preparative yields, the reaction may need to be stored for 1-4 months.^{[1][2]}
 - For Cyclic Dimer Formation:
 - Perform the in situ generation of 9-H-9-borafluorene in toluene.
 - Reflux the toluene solution. This will yield the cyclic dimer.^{[1][2]}
- Isolation and Characterization:
 - The crystalline products can be isolated by filtration.
 - The structure of the oligomers can be confirmed by X-ray crystallography and NMR spectroscopy.^{[1][2]}
 - Addition of pyridine to the reaction mixture can be used to trap and characterize intermediates and products as their pyridine adducts.^{[1][2]}

Protocol 2: Synthesis of Poly(9-borafluorene) Homopolymer via Yamamoto Coupling

This protocol outlines the synthesis of a substituted poly(9-borafluorene) homopolymer.^[3]

Materials:

- 2,7-Dibromo-9-(substituted)-9-borafluorene monomer
- Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
- 2,2'-Bipyridine
- N,N-Dimethylformamide (DMF, anhydrous)
- Toluene (anhydrous)
- Standard Schlenk line and glovebox equipment

Procedure:

- Monomer Synthesis:
 - Synthesize the 2,7-dibromo-9-(substituted)-9-borafluorene monomer according to established literature procedures. The substituent on the boron atom is crucial for solubility and processability of the final polymer. A triisopropylphenyl group has been reported to be effective.^[3]
- Polymerization:
 - In a glovebox, equip a Schlenk flask with a magnetic stir bar.
 - Add Ni(COD)₂, 2,2'-bipyridine, and DMF to the flask.
 - Heat the mixture to 80 °C to form the active catalytic complex.
 - Add a solution of the 2,7-dibromo-9-(substituted)-9-borafluorene monomer in anhydrous toluene to the catalyst mixture.

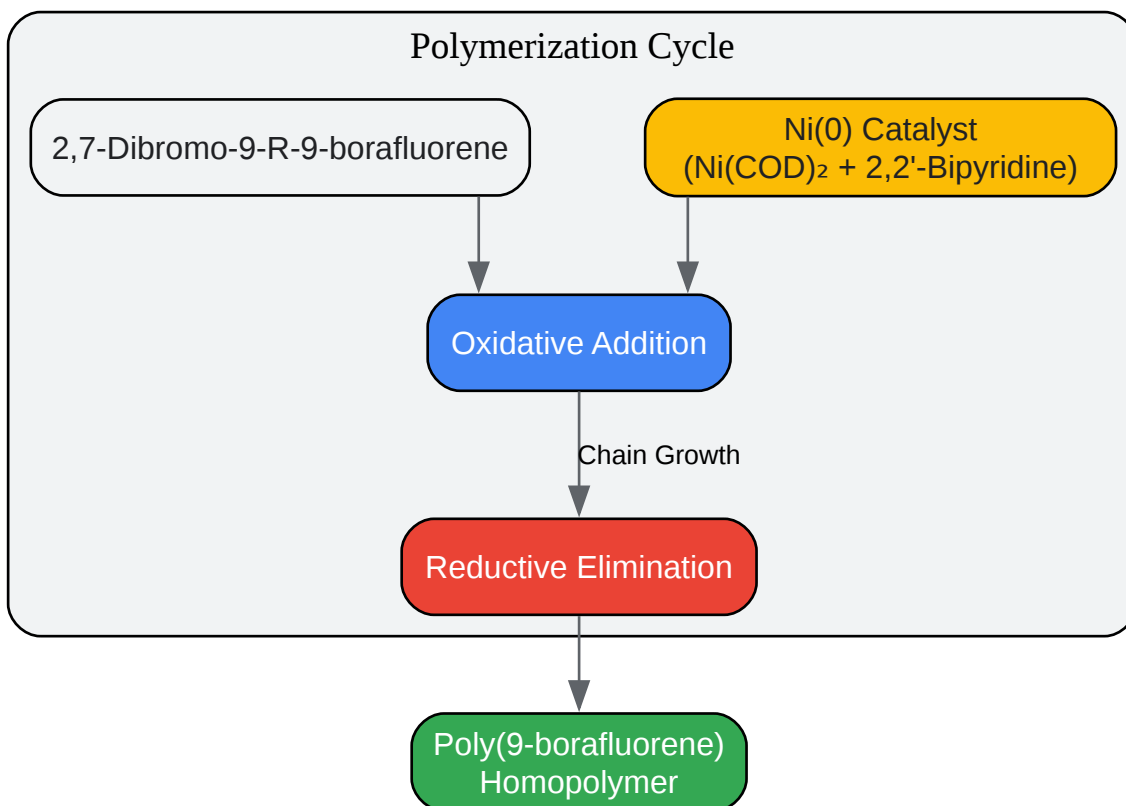
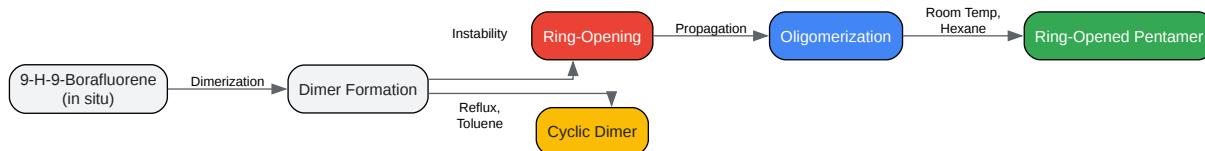
- Continue stirring at 80 °C for 48 hours.
- Work-up and Purification:
 - After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into methanol.
 - Collect the polymer by filtration.
 - Further purify the polymer by Soxhlet extraction with methanol, acetone, and chloroform to remove catalyst residues and low molecular weight oligomers.
 - The final polymer is obtained by precipitation of the chloroform fraction into methanol.
- Characterization:
 - The polymer structure can be confirmed by NMR spectroscopy.
 - Molecular weight and polydispersity can be determined by gel permeation chromatography (GPC).
 - Optical and electronic properties can be investigated using UV-Vis and fluorescence spectroscopy, as well as cyclic voltammetry.^[3]

Quantitative Data

Polymerization Method	Monomer	Product	Reaction Conditions	Yield	Molecular Weight (M _n)	Polydispersity Index (PDI)	Reference
Ring-Opening Oligomerization	9-H-9-Borafluorene (in situ)	Ring-Opened Pentamer	Hexane, Room Temperature, 1-4 months	Preparative	Oligomer	-	[1],[2]
Ring-Opening Oligomerization	9-H-9-Borafluorene (in situ)	Cyclic Dimer	Toluene, Reflux	25% (crystalline)	Dimer	-	[1],[2]
Yamamoto Coupling	Substituted 2,7-dibromo-9-borafluorene	Poly(9-borafluorene) Homopolymer (P9BF)	Ni(COD) ₂ , 2,2'-bipyridine, DMF/Toluene, 80 °C, 48h	Not specified	Not specified	Not specified	[3]

Visualizations

Ring-Opening Polymerization of 9-H-9-Borafluorene



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